molecular formula C20H27N3O2 B1436454 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione CAS No. 299934-78-4

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B1436454
CAS No.: 299934-78-4
M. Wt: 341.4 g/mol
InChI Key: VYWCIYQJPIVVJH-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane core with a diketone functionality and a piperazine moiety. Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound can exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, derivatives containing piperazine have demonstrated significant inhibitory effects on tyrosinase activity, suggesting potential use in treating hyperpigmentation disorders .
  • Antioxidant Activity : The presence of aromatic rings in the structure often correlates with antioxidant properties. Studies have indicated that certain piperazine-linked compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related piperazine derivatives have shown promising results in inhibiting the growth of breast cancer cells while maintaining low toxicity toward normal cells .

In Vitro Studies

Table 1 summarizes the biological activity findings from various studies on compounds related to this compound:

CompoundTargetIC50 (µM)Remarks
Compound ATyrosinase3.8Significant inhibition observed
Compound BBreast Cancer (4T1)15.0Moderate cytotoxicity
Compound CAntioxidant Activity (ABTS Assay)9.0Comparable to positive control

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The most effective compound exhibited an IC50 value of 3.8 µM, indicating strong potential as an anti-melanogenic agent .
  • Cytotoxicity Profile : In vitro assays on breast cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis selectively in cancerous cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Properties

IUPAC Name

3-hydroxy-5-(4-methylphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-2-4-16(5-3-15)17-12-19(24)18(20(25)13-17)14-22-8-11-23-9-6-21-7-10-23/h2-5,14,17,21,24H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCIYQJPIVVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 2
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.